molecular formula C24H25NO3S2 B11091870 Cyclopentyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11091870
M. Wt: 439.6 g/mol
InChI Key: VSKLXCJSVVBUIF-UHFFFAOYSA-N
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Description

Cyclopentyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydroquinoline core, which is a common structural motif in many bioactive molecules, and is substituted with cyclopentyl, methyl, thiophenyl, and carboxylate groups. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Cyclization Reaction: Starting with a suitable precursor, such as a substituted aniline, the cyclization reaction forms the hexahydroquinoline core. This step often involves the use of strong acids or bases as catalysts.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification, typically using carboxylic acids or their derivatives in the presence of acid catalysts.

    Cyclopentyl Group Addition: The cyclopentyl group can be added through alkylation reactions, where cyclopentyl halides react with the intermediate compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Acidic or basic catalysts for esterification and alkylation reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, cyclopentyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may serve as a lead compound for the development of new pharmaceuticals. Its structural features suggest potential activity against various biological targets.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. The hexahydroquinoline core is known for its presence in many drugs, suggesting possible applications in treating diseases such as hypertension, cancer, and neurological disorders.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of cyclopentyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.

    Thiophene-Containing Compounds: Molecules with thiophene rings, which are known for their electronic properties.

Uniqueness

Cyclopentyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a hexahydroquinoline core with cyclopentyl, methyl, thiophenyl, and carboxylate groups. This specific arrangement of functional groups can result in distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H25NO3S2

Molecular Weight

439.6 g/mol

IUPAC Name

cyclopentyl 2-methyl-5-oxo-4,7-dithiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H25NO3S2/c1-14-21(24(27)28-16-6-2-3-7-16)23(20-9-5-11-30-20)22-17(25-14)12-15(13-18(22)26)19-8-4-10-29-19/h4-5,8-11,15-16,23,25H,2-3,6-7,12-13H2,1H3

InChI Key

VSKLXCJSVVBUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CS4)C(=O)OC5CCCC5

Origin of Product

United States

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